molecular formula C16H13N3O3S B3528352 2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3528352
M. Wt: 327.4 g/mol
InChI Key: CBULGVDKPTYDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-nitrophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .

Scientific Research Applications

Synthesis and Biological Activity

  • Derivative Synthesis : This compound is a base for synthesizing various derivatives with potential biological activities. For instance, Ashalatha et al. (2007) synthesized various derivatives from this compound, which exhibited anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha, Narayana, Vijaya Raj, & Kumari, 2007).
  • Antiparasitic Properties : Mavrova et al. (2010) created derivatives that showed significant antitrichinellosis and antiprotozoal effects, surpassing albendazole in efficacy against Trichinella spiralis (Mavrova, Vuchev, Anichina, & Vassilev, 2010).

Chemical Properties and Reactions

  • Acylation and Reduction : Tolkunov et al. (2013) discussed acylation and reduction processes involving this compound, contributing to the synthesis of various salts and diones (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
  • Efficient Synthesis Techniques : Ding, Yang, and Zhu (2003) explored efficient synthesis methods for derivatives of this compound, highlighting the role of nucleophiles in cyclization processes (Ding, Yang, & Zhu, 2003).

Diversification and Structural Analysis

Pharmaceutical Applications

Safety and Hazards

The safety and hazards associated with “2-(2-nitrophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” are not available in the sources I found.

Future Directions

The future directions for the study of “2-(2-nitrophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their antimycobacterial activity . Given their potential as antitubercular agents, more research could be done to optimize their synthesis, understand their mechanism of action, and assess their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

2-(2-nitrophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15-13-10-6-2-4-8-12(10)23-16(13)18-14(17-15)9-5-1-3-7-11(9)19(21)22/h1,3,5,7H,2,4,6,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBULGVDKPTYDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.